molecular formula C11H10N6O3S B386139 4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B386139
M. Wt: 306.3g/mol
InChI Key: XEPSQOAITPBERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors The compound also contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the azo group and other functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole ring.

    Functionalization: Additional functional groups such as

Properties

Molecular Formula

C11H10N6O3S

Molecular Weight

306.3g/mol

IUPAC Name

3-methyl-4-[(3-nitrophenyl)diazenyl]-5-oxo-4H-pyrazole-1-carbothioamide

InChI

InChI=1S/C11H10N6O3S/c1-6-9(10(18)16(15-6)11(12)21)14-13-7-3-2-4-8(5-7)17(19)20/h2-5,9H,1H3,(H2,12,21)

InChI Key

XEPSQOAITPBERB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](=O)[O-])C(=S)N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](=O)[O-])C(=S)N

solubility

6.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.